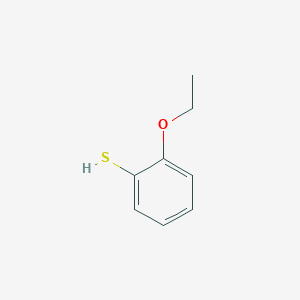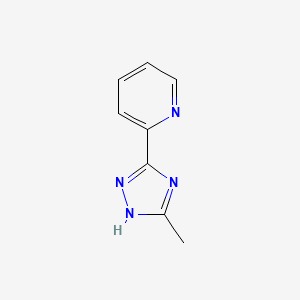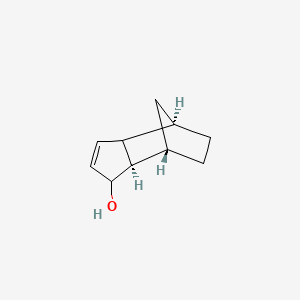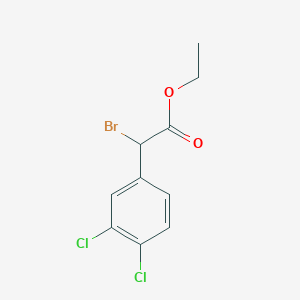
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate
説明
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a research chemical with the molecular formula C10H9BrCl2O2 and a molecular weight of 311.99 . It is also known as 2-bromo-2-(3,4-dichlorophenyl)acetic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate includes a bromine atom and two chlorine atoms attached to the phenyl group, and an ethyl ester group . The InChI key for this compound is YFJFMJXQSOSNLE-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, bromoacetates like Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Physical And Chemical Properties Analysis
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has a boiling point of 331.6 ℃ at 760 mmHg and a density of 1.587 g/cm^3 . Its LogP value, which indicates its solubility in water and octanol, is 3.99250 .科学的研究の応用
Application 1: Synthesis of Indole Derivatives
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate may be used in the synthesis of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders in the human body .
Application 2: Alkylating Reagent
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has been used as an alkylating reagent during the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine .
- Results or Outcomes: The outcomes of using Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate as an alkylating reagent in the synthesis of (+)-1-deoxylycorine and (+)-lycorine are not explicitly mentioned in the source .
Application 3: Reformatsky Reaction
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is used in the Reformatsky reaction, a type of organic reaction used to convert α-halo esters and carbonyl compounds into β-hydroxy-esters .
- Methods of Application: In the Reformatsky reaction, the compound reacts with zinc to form a zinc enolate. The resulting BrZnCH2CO2CH2CH3 condenses with carbonyl compounds to give β-hydroxy-esters .
Application 4: Synthesis of Imidazole Derivatives
- Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate could potentially be used in the synthesis of imidazole derivatives .
Application 5: E2 Elimination
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate could potentially be used in E2 elimination reactions. E2 elimination is a type of organic reaction where an alkyl halide or alcohol loses a small substituent from an adjacent carbon to form a double bond .
- Methods of Application: In an E2 elimination reaction, a base abstracts a proton from the β-carbon, the C-H and C-X bonds break, and a π bond is formed .
Application 6: Synthesis of Thiazolium Salts
特性
IUPAC Name |
ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFMJXQSOSNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507901 | |
| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
CAS RN |
41204-08-4 | |
| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

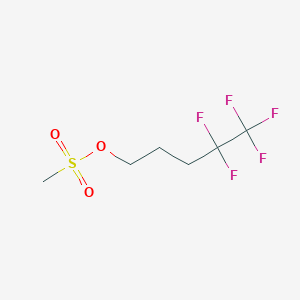
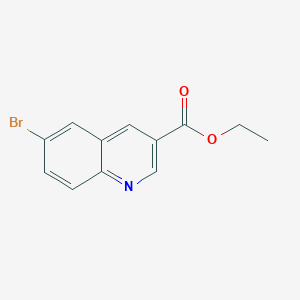

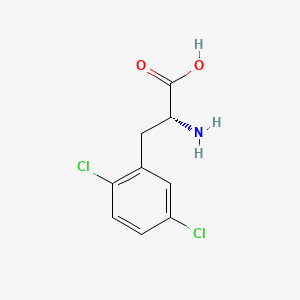
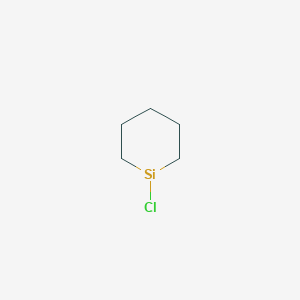

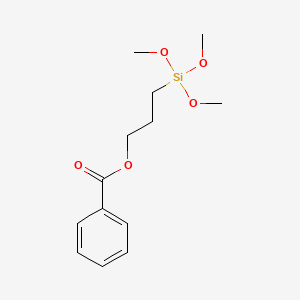
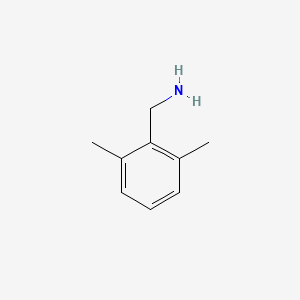
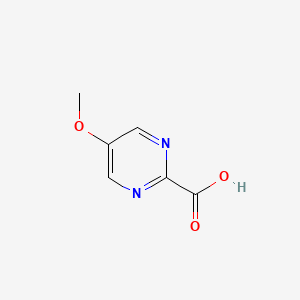
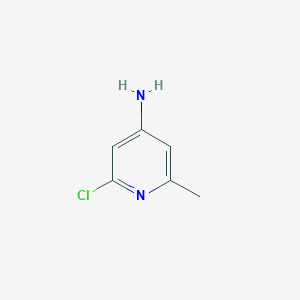
![2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1590078.png)
